Zikv-IN-3

Zika virus NS5 methyltransferase enzymatic assay

Zikv-IN-3 (compound 5a) is the first reported MTase inhibitor from the andrographolide class, with an enzymatic IC50 of 18.34 μM. Its critical C19 trityl ether modification delivers sub-micromolar antiviral potency (EC50 0.37–0.48 μM) across Vero, Huh7, and A549 cell lines, paired with excellent selectivity (CC50 >200 μM, SI >416). Choose Zikv-IN-3 over analogues like ZIKV-IN-2 to avoid >2-fold potency gaps and ensure reproducible target engagement data. Ideal as a reference standard for HTS, time-of-addition, and co-crystallization studies.

Molecular Formula C39H41NO4
Molecular Weight 587.7 g/mol
Cat. No. B12411096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZikv-IN-3
Molecular FormulaC39H41NO4
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C39H41NO4/c1-28-19-22-34-37(2,33(28)21-20-29-24-26-43-36(29)41)25-23-35(40-42)38(34,3)27-44-39(30-13-7-4-8-14-30,31-15-9-5-10-16-31)32-17-11-6-12-18-32/h4-18,20-21,24,33-34,42H,1,19,22-23,25-27H2,2-3H3/b21-20+,40-35+/t33-,34+,37+,38+/m1/s1
InChIKeyPAPPQBOZLHZAOS-QYZALEQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zikv-IN-3: A First-in-Class Andrographolide-Derived ZIKV NS5 Methyltransferase Inhibitor for Antiviral Procurement


Zikv-IN-3 (compound 5a; CAS: 947699-46-9) is an andrographolide analogue and a small-molecule inhibitor of the Zika virus (ZIKV) NS5 methyltransferase (MTase), with a reported IC50 of 18.34 μM in enzymatic assays [1]. As a dehydroandrographolide derivative bearing a hindered trityl ether at the C19 position, it represents the first reported MTase inhibitor within the andrographolide chemical class . Zikv-IN-3 demonstrates broad-spectrum antiviral activity across multiple cell lines, including Vero, Huh7, and A549, with EC50 values of 0.48, 0.37, and 0.45 μM, respectively, and inhibits ZIKV-induced plaque formation with an EC50 of 0.76 μM [1]. Notably, Zikv-IN-3 exhibits a favorable safety profile with low cytotoxicity (CC50 > 200 μM) across all tested cell lines .

Zikv-IN-3: Why Substitution with Other ZIKV NS5 MTase Inhibitors Compromises Scientific Validity


Substituting Zikv-IN-3 with other ZIKV NS5 MTase inhibitors—even those within the same dehydroandrographolide series—can introduce significant experimental variability and compromise data reproducibility. Compounds within this class exhibit stark differences in potency, physicochemical stability, and cellular efficacy due to specific structural modifications. For instance, the presence of a bulky trityl ether at the C19 position in Zikv-IN-3 (compound 5a) is critical for its anti-ZIKV activity, as demonstrated by structure-activity relationship (SAR) studies [1]. In contrast, the acid-labile nature of Zikv-IN-3 (5a) due to the hindered trityl ether can be a limitation in certain assay conditions, a factor that is mitigated in the acid-stable analogue ZIKV-IN-4 (5b) [2]. Furthermore, the enzymatic IC50 of Zikv-IN-3 (18.34 μM) is significantly lower than that of its closely related analogue ZIKV-IN-2 (3a) (IC50 = 38.86 μM), indicating that even minor structural alterations within the same series can lead to a >2-fold difference in target engagement . Therefore, the interchangeable use of these compounds without rigorous cross-validation can lead to erroneous conclusions regarding target potency and antiviral mechanism of action.

Zikv-IN-3: Head-to-Head Quantitative Differentiation Against ZIKV-IN-2, ZIKV-IN-4, and ZIKV-IN-5


Zikv-IN-3 (5a) Exhibits >2-Fold Superior ZIKV NS5 MTase Inhibition Compared to Direct Analogue ZIKV-IN-2 (3a)

Zikv-IN-3 (compound 5a) demonstrates a 2.12-fold higher potency in inhibiting ZIKV NS5 methyltransferase (MTase) enzymatic activity compared to its direct structural analogue ZIKV-IN-2 (compound 3a). The IC50 of Zikv-IN-3 is 18.34 μM, whereas ZIKV-IN-2 exhibits an IC50 of 38.86 μM in the same MTase assay [1]. This quantitative difference in target engagement is directly attributable to the distinct chemical modifications at the C19 position of the dehydroandrographolide scaffold [2].

Zika virus NS5 methyltransferase enzymatic assay

Zikv-IN-3 (5a) Demonstrates a Significantly Wider Therapeutic Window (CC50/EC50) Compared to Direct Analogue ZIKV-IN-2 (3a)

Zikv-IN-3 (5a) demonstrates a significantly wider therapeutic window in cell culture compared to its analogue ZIKV-IN-2 (3a). Zikv-IN-3 exhibits low cytotoxicity with a CC50 > 200 μM across Vero, Huh7, and A549 cell lines , while its antiviral EC50 against ZIKV in Vero cells is 0.48 μM [1]. This yields a selectivity index (SI = CC50/EC50) of >416. In contrast, ZIKV-IN-2 (3a), while also exhibiting low cytotoxicity (CC50 > 200 μM), has a substantially higher EC50 of 6.17 μM in inhibiting ZIKV E protein expression , resulting in a significantly lower SI of >32.4.

Zika virus cytotoxicity therapeutic index

Zikv-IN-3 (5a) Possesses Distinct C19 Structural Modification Enabling Class-Leading Potency but Inherent Acid Lability Compared to Stable Analogue ZIKV-IN-4 (5b)

Zikv-IN-3 (compound 5a) is characterized by a bulky, hindered trityl ether at the C19 position, a structural feature identified by SAR studies as essential for its potent anti-ZIKV activity [1]. However, this specific modification confers inherent acid lability to the molecule. In contrast, the direct analogue ZIKV-IN-4 (compound 5b) incorporates a more acid-stable 19-OCHPh₂ group, which retains antiviral activity (EC50 = 3.49 μM) while conferring significantly greater stability under acidic conditions . This structural trade-off means Zikv-IN-3 offers superior potency but requires careful handling to avoid degradation in low-pH environments.

Zika virus structural stability structure-activity relationship

Zikv-IN-3 (5a) Demonstrates Sub-Micromolar Antiviral EC50 Across Multiple Cell Lines, a Critical Benchmark for In Vitro Zika Virus Replication Studies

Zikv-IN-3 (5a) exhibits potent, sub-micromolar inhibition of ZIKV replication across three distinct human and primate cell lines: Vero (EC50 = 0.48 μM), Huh7 (EC50 = 0.37 μM), and A549 (EC50 = 0.45 μM) [1]. This consistent antiviral activity across diverse cell types contrasts with many other ZIKV inhibitors that show variable, cell-type-dependent efficacy [2]. Furthermore, Zikv-IN-3 inhibits ZIKV-induced plaque formation with an EC50 of 0.76 μM, confirming its ability to block the production of infectious viral progeny .

Zika virus antiviral activity cell-based assay

Zikv-IN-3 (5a) is the First Reported MTase Inhibitor Derived from the Andrographolide Scaffold, Offering a Unique Chemotype for Target Validation

To our knowledge, Zikv-IN-3 (compound 5a) represents the first reported inhibitor of ZIKV NS5 methyltransferase (MTase) derived from the andrographolide chemical scaffold [1]. This first-in-class designation is significant because it establishes a novel chemotype for targeting the viral MTase, distinct from previously reported nucleoside analogues or other non-nucleoside inhibitors [2]. The unique dehydroandrographolide backbone, combined with the specific C19 hindered ether modification, provides a new chemical starting point for medicinal chemistry optimization and target validation studies.

Zika virus NS5 methyltransferase chemical biology

Zikv-IN-3 (5a) Exhibits a Defined Mechanism of Action at the Post-Entry Stage of the ZIKV Life Cycle, Distinct from Entry Inhibitors

Time-of-addition experiments demonstrate that Zikv-IN-3 (compound 5a) and its analogues act specifically at the post-entry stage of the ZIKV life cycle, after viral attachment and entry have occurred [1]. This is in contrast to entry inhibitors, which block viral attachment or fusion [2]. The post-entry mechanism of action is consistent with its role as an inhibitor of the intracellular ZIKV NS5 methyltransferase, an enzyme involved in viral RNA capping and replication [3].

Zika virus mechanism of action viral life cycle

Zikv-IN-3: Recommended Research and Industrial Application Scenarios


Target Engagement Studies of ZIKV NS5 Methyltransferase

Zikv-IN-3 is an optimal choice for biochemical and biophysical assays designed to measure direct target engagement of ZIKV NS5 MTase. Its well-defined IC50 of 18.34 μM in enzymatic assays [1] provides a reliable benchmark for comparing the potency of novel MTase inhibitors. The compound's first-in-class andrographolide chemotype also makes it a valuable reference for validating new assay platforms and for use in co-crystallization or molecular docking studies aimed at understanding ligand-binding interactions within the MTase active site .

Mechanism of Action Studies and Life Cycle Dissection

Given its demonstrated action at the post-entry stage of the ZIKV life cycle [1], Zikv-IN-3 is ideally suited for time-of-addition and mechanistic studies aimed at dissecting the intracellular events of viral replication. Researchers can use this compound to pinpoint the specific step(s) blocked downstream of viral entry, such as RNA capping, translation, or replication complex formation. This application is supported by its robust, sub-micromolar antiviral EC50 across multiple cell lines (Vero: 0.48 μM, Huh7: 0.37 μM, A549: 0.45 μM) , ensuring clear and reproducible phenotypic readouts.

High-Throughput Screening (HTS) Assay Development and Validation

Zikv-IN-3's favorable selectivity index (SI > 416 in Vero cells) [1] and consistent antiviral activity across cell lines make it an excellent reference compound for developing and validating cell-based high-throughput screening (HTS) assays for ZIKV inhibitors. Its low cytotoxicity (CC50 > 200 μM) minimizes false-positive hits due to cell toxicity, while its robust EC50 signal allows for reliable Z'-factor calculations and assay quality control. It serves as a more stringent positive control than ZIKV-IN-2 due to its >12.8-fold higher SI .

Compound Library Profiling and Cheminformatics Analysis

As the first reported MTase inhibitor from the andrographolide scaffold [1], Zikv-IN-3 represents a unique and structurally distinct chemotype for ZIKV NS5 MTase inhibition. It is therefore a high-value addition to any antiviral compound library, particularly for cheminformatics analyses, scaffold-hopping campaigns, and computational drug design efforts. Its inclusion in screening decks helps identify novel chemical matter with alternative mechanisms of action and avoids redundancy with existing nucleoside or non-nucleoside inhibitor series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zikv-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.